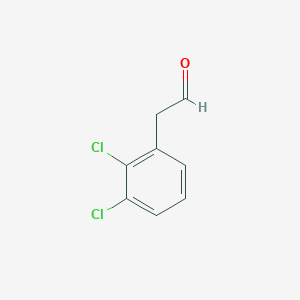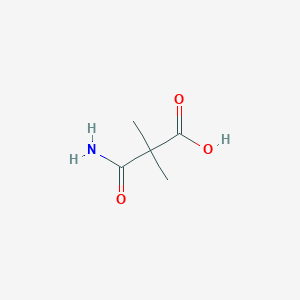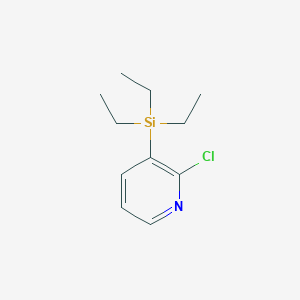
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as MOC aldehyde and has a molecular formula of C8H12O2.
Aplicaciones Científicas De Investigación
((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can undergo various chemical transformations such as reduction, oxidation, and condensation reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. However, studies have shown that it can cause skin irritation and sensitization in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is its versatility in various chemical reactions. It can be used as a starting material for the synthesis of various compounds. However, one of the limitations of this compound is its toxicity, which can pose a risk to researchers working with it.
Direcciones Futuras
There are several future directions for the research on ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. One of the most significant areas of research is the development of new synthetic methods for the production of this compound. Additionally, there is a need for further studies on the mechanism of action and the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. Furthermore, there is a need for research on the potential applications of this compound in the field of medicinal chemistry and drug discovery.
Conclusion:
In conclusion, ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a versatile compound that has potential applications in various fields. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde. The future directions for research on this compound include the development of new synthetic methods, further studies on its potential applications in drug discovery, and the investigation of its toxicity.
Métodos De Síntesis
The synthesis of ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde is a complex process that involves several steps. One of the most common methods used for its synthesis is the catalytic hydrogenation of 2-methylcyclohexanone. The reaction is carried out in the presence of a catalyst such as platinum, palladium, or nickel. The resulting product is then oxidized using a mild oxidizing agent to obtain ((1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde)-2-Methyl-4-oxocyclohexane-1-carbaldehyde.
Propiedades
Número CAS |
122571-30-6 |
|---|---|
Nombre del producto |
(1R,2R)-2-Methyl-4-oxocyclohexane-1-carbaldehyde |
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-methyl-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-6-4-8(10)3-2-7(6)5-9/h5-7H,2-4H2,1H3/t6-,7+/m1/s1 |
Clave InChI |
VYDIEVNDQHMFLO-RQJHMYQMSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)CC[C@H]1C=O |
SMILES |
CC1CC(=O)CCC1C=O |
SMILES canónico |
CC1CC(=O)CCC1C=O |
Sinónimos |
Cyclohexanecarboxaldehyde, 2-methyl-4-oxo-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



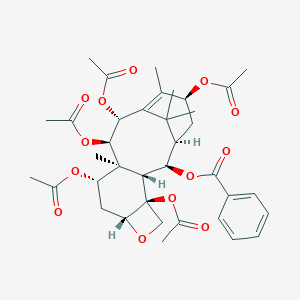


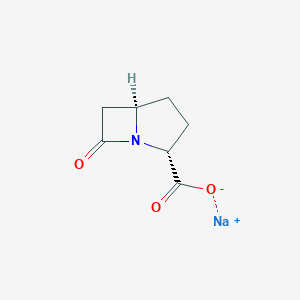
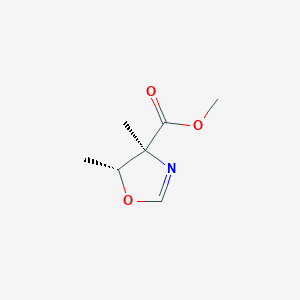
![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)
![5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B53852.png)

![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)
